molecular formula C13H15FN2OS B2962825 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865545-00-2

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2962825
CAS No.: 865545-00-2
M. Wt: 266.33
InChI Key: MSLRCTSPTDKHPY-FYWRMAATSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. The isobutyramide group is attached via an imine linkage in the E-configuration, contributing to its rigidity and molecular recognition properties .

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLRCTSPTDKHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural characteristics, including a benzo[d]thiazole core and various substituents, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesizing data from diverse research sources.

Chemical Structure and Properties

The molecular formula of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is C13H14FN2SC_{13}H_{14}FN_{2}S. The compound features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Key Structural Features:

  • Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
  • Fluorine Substitution : Enhances potency and selectivity towards biological targets.
  • Isobutyramide Group : May contribute to the compound's interaction with specific receptors or enzymes.

Biological Activity Overview

Research indicates that (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits several promising biological activities:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity :
    • The compound's structural features suggest potential antimicrobial effects. Similar derivatives have demonstrated efficacy against bacterial strains, indicating that this compound may also possess antibacterial properties .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings are often investigated for their anti-inflammatory properties. Preliminary studies suggest that (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide may reduce inflammation markers in vitro .

The precise mechanism of action for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes involved in cell proliferation : Inhibition may lead to reduced growth in cancer cells.
  • Inflammatory mediators : Modulation of cytokine production could explain its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide:

StudyFindings
Study 1Identified cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency .
Study 2Demonstrated antibacterial activity against Gram-positive bacteria, suggesting a broad-spectrum potential .
Study 3Reported anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Amide/Imine Group Key Modifications Reference ID
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (Target) 3-ethyl, 6-fluoro Isobutyramide (E-configuration) Ethyl group enhances lipophilicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Phenylacetamide CF₃ increases electron withdrawal
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-Fluorobenzamide Dual fluoro substituents
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl, 6-fluoro 4-Sulfamoyl benzamide Sulfamoyl group adds polarity

Key Observations:

  • In contrast, the 6-CF₃ group in compounds enhances electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
  • Amide Variations : Replacing the isobutyramide group with 3-fluorobenzamide () or sulfamoyl benzamide () alters electronic properties and hydrogen-bonding capacity, influencing target affinity or pharmacokinetics.

Functional and Pharmacological Implications

  • Electron-Withdrawing Groups: The 6-fluoro substituent in the target compound and its analogs () may improve metabolic stability compared to non-fluorinated derivatives.
  • Polar vs.

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